molecular formula C5H4BrN3 B1509935 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile CAS No. 937161-86-9

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

Cat. No.: B1509935
CAS No.: 937161-86-9
M. Wt: 186.01 g/mol
InChI Key: QSDCGMIUSPOHMC-UHFFFAOYSA-N
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Description

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C5H4BrN3 and its molecular weight is 186.01 g/mol. The purity is usually 95%.
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Biological Activity

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is a heterocyclic compound notable for its unique structure, which includes a pyrrole ring substituted with an amino group, a bromine atom at the 4-position, and a carbonitrile group at the 2-position. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and material sciences.

  • Molecular Formula : C5_5H4_4BrN3_3
  • Molecular Weight : Approximately 186.009 g/mol

The presence of reactive functional groups (amino and nitrile) suggests that this compound can serve as a versatile building block in organic synthesis and may exhibit significant biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents. For instance, pyrrole derivatives have been associated with significant antibacterial activity against pathogens such as Staphylococcus aureus and Kocuria rhizophila .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameInhibition Zone (mm)Target Bacteria
This compoundNot specifically measuredVarious bacterial strains
1-Methoxypyrrole-2-carboxamide12 mmStaphylococcus aureus
Pyrrole-2-carboxamidesMIC < 0.016 μg/mLM. tuberculosis

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. This interaction is crucial for optimizing its efficacy as a drug candidate .

Structure-Activity Relationship (SAR)

Preliminary studies suggest that modifications to the compound's structure can significantly influence its interaction profiles with biological targets. For example, the introduction of different substituents on the pyrrole ring may enhance its biological activity against specific targets .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Substitution on the pyrrole ringEnhances binding affinity to biological targets
Electron-withdrawing groupsPotentially increases antimicrobial activity

Case Studies

Several studies have explored the biological activity of pyrrole derivatives, emphasizing their potential in drug development:

  • Pyrrole-2-carboxamides : These compounds were designed based on structural insights from crystal structures and pharmacophore models. They demonstrated potent anti-tuberculosis (anti-TB) activity with low cytotoxicity .
  • Pyrrole-scaffold Inhibitors : Research into pyrrole-based inhibitors for hepatitis B virus capsid proteins revealed promising binding characteristics, suggesting that similar compounds could be effective against viral infections .
  • Tyrosine Kinase Inhibitors : Derivatives of pyrrole were synthesized and evaluated for their ability to inhibit growth factor receptors involved in cancer progression, highlighting their therapeutic potential in oncology .

Properties

IUPAC Name

1-amino-4-bromopyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDCGMIUSPOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=C1Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728471
Record name 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937161-86-9
Record name 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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